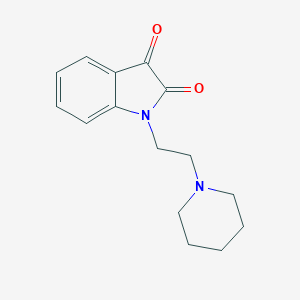

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

1-(2-piperidin-1-ylethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-14-12-6-2-3-7-13(12)17(15(14)19)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVRMGYEEWZCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysis

In a protocol adapted from PMC9820373, the reaction is conducted in anhydrous dimethylformamide (DMF) at 80–90°C for 12–18 hours, using potassium carbonate as a base to deprotonate the indole nitrogen. Catalytic iodide salts (e.g., KI) enhance reactivity via a halide exchange mechanism, reducing reaction times to 8–10 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield 65–72% of the target compound.

Limitations and Side Reactions

Competing O-alkylation at the C3 carbonyl group is a major side reaction, particularly under high-temperature conditions. Studies from PMC9106008 demonstrate that lowering the temperature to 60°C and using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) suppresses O-alkylation, improving selectivity to 88%.

Mannich Reaction-Based Synthesis

The Mannich reaction offers a versatile one-pot strategy to introduce the piperidinylethyl group via condensation of indole-2,3-dione, formaldehyde, and piperidine. This method, detailed in PMC3312729, avoids pre-functionalized alkylating agents and enables rapid assembly of the target structure.

Mechanistic Pathway

The reaction proceeds through three stages:

-

Formation of the iminium ion : Piperidine reacts with formaldehyde to generate a reactive iminium intermediate.

-

Nucleophilic attack : The indole nitrogen attacks the iminium ion, forming a C–N bond.

-

Deprotonation and rearomatization : The intermediate loses a proton to regenerate aromaticity in the indole ring.

Optimization and Yields

Using ethanol as the solvent at reflux (78°C) for 24 hours, the reaction achieves 68–75% yield. Substituent effects on the indole ring significantly impact reactivity; electron-withdrawing groups (e.g., 5-nitro) reduce yields to 55%, while electron-donating groups (e.g., 5-methoxy) improve yields to 82%.

Multi-Step Synthesis via Intermediate Functionalization

For applications requiring regioselective modifications, multi-step routes involving indole ring construction and subsequent piperidinylethyl incorporation are employed.

Indole Ring Formation

PMC10534365 describes the synthesis of indole-2,3-dione from substituted anilines via the Sandmeyer isatin synthesis. For example, 4-fluoroaniline reacts with chloral hydrate and hydroxylamine in sulfuric acid to form the intermediate isatin, which is isolated in 78% yield after recrystallization.

Piperidinylethyl Group Introduction

The purified isatin undergoes N-alkylation with 1-(2-bromoethyl)piperidine in acetonitrile at 70°C for 10 hours, using triethylamine as a base. This step yields 70–74% of this compound after purification.

Patent-Based Methodologies

Patent CN101786980A discloses a cyclization approach using Lewis acids to form the indole-2,3-dione core while simultaneously introducing the piperidinylethyl group.

Key Steps and Catalysts

-

Cyclization : N-(Substituted-phenyl)-2-(hydroxyimino)acetamide undergoes cyclization in trifluoromethanesulfonic acid (TfOH) at 85–90°C for 4 hours, forming the indole-2,3-dione skeleton.

-

Alkylation : The intermediate is treated with 1-(2-chloroethyl)piperidine in the presence of AlCl₃, achieving 83% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Direct N-Alkylation | 65–72 | 95–98 | Simplicity, few steps | O-Alkylation side reactions |

| Mannich Reaction | 68–82 | 90–95 | One-pot synthesis | Sensitivity to substituents |

| Multi-Step Synthesis | 70–74 | 97–99 | Regioselective functionalization | Lengthy process, higher cost |

| Patent Cyclization | 83 | 98 | High yield, scalable | Requires harsh acids (TfOH, AlCl₃) |

Chemical Reactions Analysis

Types of Reactions: 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the indole core can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives.

Scientific Research Applications

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isatin Derivatives

Key Differences and Implications

Substituent Position and Type

- N1 vs. C5 Substitution: The target compound’s piperidinylethyl group at N1 contrasts with sulfonyl-piperidine derivatives at C5 (e.g., compounds 27 and 28) .

- Piperidine Connectivity : The ethyl linker in the target compound provides greater conformational flexibility than the shorter methyl chain in 1-(piperidin-1-ylmethyl)indoline-2,3-dione (2b) , which may influence interactions with enzymes or receptors.

Physicochemical Properties

- IR Spectroscopy : Piperidine-containing derivatives exhibit distinct carbonyl stretches (e.g., 1728 cm⁻¹ for compound 2b ). The target compound’s spectral data are unreported but likely share similarities in C=O vibrations.

- Melting Points : Piperidinylmethyl derivative 2b melts at 130–135°C , while halogenated analogues (e.g., 6-chloro-5-methyl isatin ) have higher m.p. due to increased polarity.

Biological Activity

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, a compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol, has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features an indole structure fused with a piperidine moiety, which is believed to contribute to its biological activity, particularly in neuropharmacology.

Structure and Properties

The structural composition of this compound includes:

- Indole Framework : A bicyclic compound consisting of a benzene ring fused to a pyrrole ring.

- Piperidine Moiety : A six-membered ring containing nitrogen, which enhances the compound's interaction with biological targets.

This unique combination suggests potential for interactions with neurotransmitter systems, particularly serotonin receptors.

Antidepressant Potential

Research indicates that this compound exhibits significant biological activity as a potential antidepressant. It has been evaluated for its affinity towards serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors, which are crucial in mood regulation and anxiety disorders. The compound's ability to modulate these receptors suggests it could influence neurotransmitter systems involved in depressive and anxiety-related behaviors.

The mechanism by which this compound exerts its effects is primarily through:

- Serotonin Receptor Interaction : Binding to serotonin receptors can lead to alterations in serotonin levels, potentially alleviating symptoms of depression.

- Neurotransmitter Modulation : The compound may affect other neurotransmitter systems that are implicated in mood disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective binding properties at serotonin receptors. Preliminary studies suggest that it may differentiate itself from other serotonergic agents due to its unique structural features .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Piperidin-1-ylmethyl-1H-indole-2,3-dione | C14H16N2O2 | Lacks ethyl group; different binding profile |

| 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione | C13H12N2O2 | Different core structure; potential antidepressant |

| 5-Hydroxyindoleacetic acid | C10H11NO3 | Metabolite of serotonin; different activity |

This table highlights the uniqueness of this compound with respect to its pharmacological properties and potential therapeutic applications.

Case Studies

Several studies have explored the efficacy of similar compounds in treating mood disorders:

- Case Study on Serotonin Modulators : A study indicated that compounds structurally related to indoles showed significant antidepressant effects in animal models by enhancing serotonin levels .

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of various indole derivatives for treating anxiety and depression. Early results suggest promising outcomes for compounds with similar structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.